molecular formula C11H20N2OS B12871575 2-(Methylthio)octahydroquinoline-1(2H)-carboxamide

2-(Methylthio)octahydroquinoline-1(2H)-carboxamide

Cat. No.: B12871575
M. Wt: 228.36 g/mol
InChI Key: IGVKJTLQPTUCBA-UHFFFAOYSA-N
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Description

2-(Methylthio)octahydroquinoline-1(2H)-carboxamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)octahydroquinoline-1(2H)-carboxamide typically involves the reaction of octahydroquinoline derivatives with methylthiol and carboxamide groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product. Common synthetic routes include:

    Nucleophilic Substitution: This involves the substitution of a leaving group in the octahydroquinoline ring with a methylthiol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)octahydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(Methylthio)octahydroquinoline-1(2H)-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methylthio)octahydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a wide range of biological activities.

    Tetrahydroquinoline: A reduced form of quinoline with similar biological properties.

    Sulfoxides and Sulfones: Oxidized derivatives of methylthio compounds with distinct chemical and biological properties.

Uniqueness

2-(Methylthio)octahydroquinoline-1(2H)-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylthio and carboxamide groups provide unique sites for chemical modification and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H20N2OS

Molecular Weight

228.36 g/mol

IUPAC Name

2-methylsulfanyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxamide

InChI

InChI=1S/C11H20N2OS/c1-15-10-7-6-8-4-2-3-5-9(8)13(10)11(12)14/h8-10H,2-7H2,1H3,(H2,12,14)

InChI Key

IGVKJTLQPTUCBA-UHFFFAOYSA-N

Canonical SMILES

CSC1CCC2CCCCC2N1C(=O)N

Origin of Product

United States

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